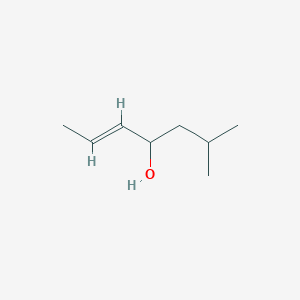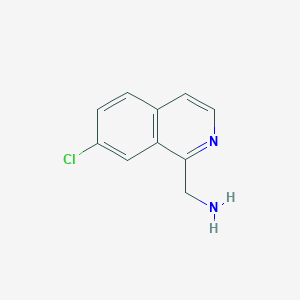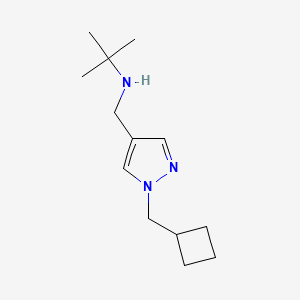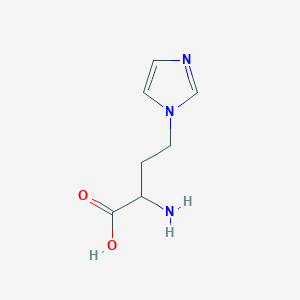![molecular formula C9H12 B13649010 1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
1-Ethynylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It features a bicyclic structure with a triple bond at the ethynyl group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene under specific conditions to form the desired bicyclic structure. Another method includes the alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci-like reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cyclopentadiene and acetylene. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted products
科学的研究の応用
1-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy density compounds and other specialized materials.
作用機序
The mechanism of action of 1-ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological or chemical effects. The pathways involved often include the formation of intermediates that further react to produce the final products .
類似化合物との比較
Bicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethynyl group.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: Features a larger ring system with similar reactivity.
Uniqueness: 1-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds. This makes it valuable in various applications, particularly in organic synthesis and material science .
特性
分子式 |
C9H12 |
|---|---|
分子量 |
120.19 g/mol |
IUPAC名 |
1-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h1,8H,3-7H2 |
InChIキー |
CSDSPOGOUGFTGF-UHFFFAOYSA-N |
正規SMILES |
C#CC12CCC(C1)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
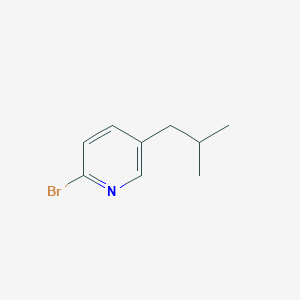
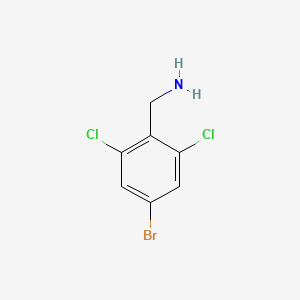
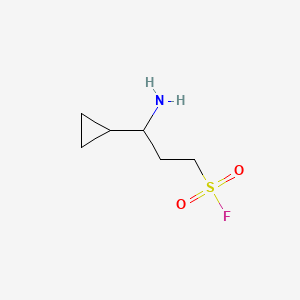
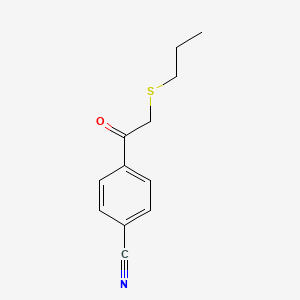


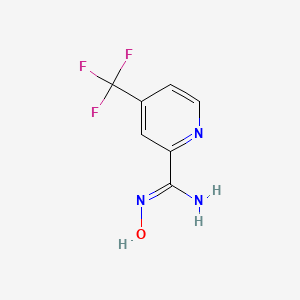
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
